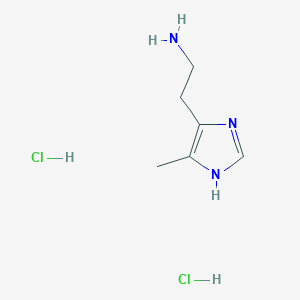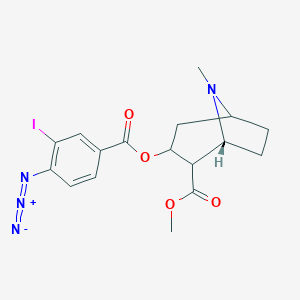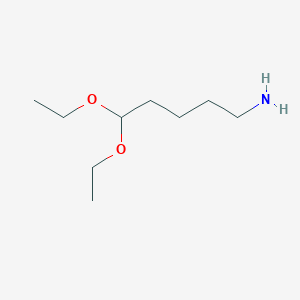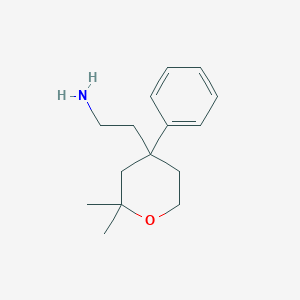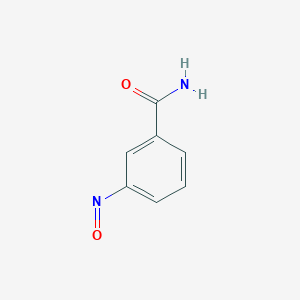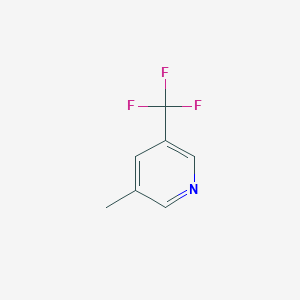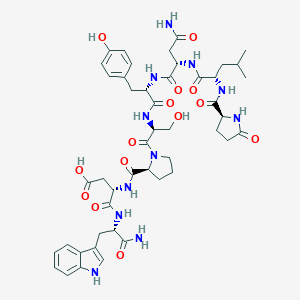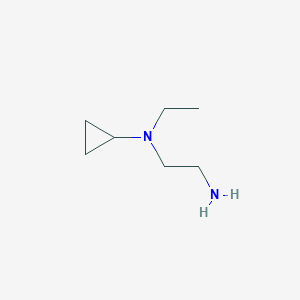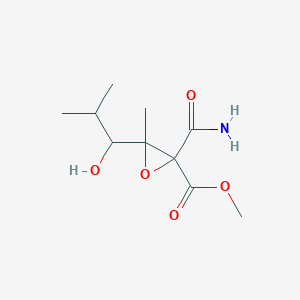
1-Carbamoyl-2,4-dimethyl-1,2-epoxy-3-hydroxy-1-(methoxycarbonyl)pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Carbamoyl-2,4-dimethyl-1,2-epoxy-3-hydroxy-1-(methoxycarbonyl)pentane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Carboplatin, which is a platinum-containing chemotherapy drug used to treat various types of cancer. However,
作用机制
Carboplatin is a platinum-containing compound that works by binding to the DNA in cancer cells. The platinum atom in Carboplatin forms covalent bonds with the nitrogen atoms in the DNA bases, causing cross-linking of the DNA strands. This cross-linking prevents the cancer cells from dividing and growing, leading to cell death.
生化和生理效应
Carboplatin has both biochemical and physiological effects on the body. Biochemically, Carboplatin causes damage to the DNA in cancer cells, leading to cell death. Physiologically, Carboplatin can cause side effects such as nausea, vomiting, and hair loss. These side effects occur because Carboplatin also affects healthy cells in the body, leading to damage to the gastrointestinal tract and hair follicles.
实验室实验的优点和局限性
Carboplatin has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for studying DNA damage and repair. Carboplatin is also relatively easy to synthesize, making it readily available for lab experiments. However, Carboplatin has some limitations for lab experiments. It can be toxic to healthy cells, making it difficult to study its effects on specific cell types. Additionally, Carboplatin is a chemotherapy drug, which means that it is designed to be used in vivo, making it difficult to study its effects in vitro.
未来方向
Carboplatin has potential future directions in various fields, including cancer treatment, drug delivery, and materials science. In cancer treatment, Carboplatin is being studied in combination with other drugs to increase its effectiveness and reduce its side effects. In drug delivery, Carboplatin is being studied for its potential use as a carrier for other drugs, allowing for targeted drug delivery to specific cells. In materials science, Carboplatin is being studied for its potential use in the development of new materials with unique properties.
Conclusion:
Carboplatin is a platinum-containing compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its effectiveness in cancer treatment. Carboplatin works by binding to the DNA in cancer cells, causing damage to the DNA and preventing the cancer cells from dividing and growing. However, Carboplatin can also cause side effects such as nausea, vomiting, and hair loss. Despite its limitations, Carboplatin has potential future directions in cancer treatment, drug delivery, and materials science.
合成方法
Carboplatin is synthesized by reacting cis-diamminedichloroplatinum(II) with 1,1-cyclobutanedicarboxylic acid in the presence of ammonium hydroxide. The resulting product is then treated with a mixture of methanol and acetic anhydride to form Carboplatin. The synthesis method of Carboplatin is relatively simple and can be easily scaled up for industrial production.
科学研究应用
Carboplatin has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective against various types of cancer, including ovarian, lung, and bladder cancer. Carboplatin works by binding to the DNA in cancer cells, causing damage to the DNA and preventing the cancer cells from dividing and growing. This makes Carboplatin an effective chemotherapy drug for cancer treatment.
属性
CAS 编号 |
142438-73-1 |
|---|---|
产品名称 |
1-Carbamoyl-2,4-dimethyl-1,2-epoxy-3-hydroxy-1-(methoxycarbonyl)pentane |
分子式 |
C10H17NO5 |
分子量 |
231.25 g/mol |
IUPAC 名称 |
methyl 2-carbamoyl-3-(1-hydroxy-2-methylpropyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H17NO5/c1-5(2)6(12)9(3)10(16-9,7(11)13)8(14)15-4/h5-6,12H,1-4H3,(H2,11,13) |
InChI 键 |
IHZRQZDNRNIBGT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1(C(O1)(C(=O)N)C(=O)OC)C)O |
规范 SMILES |
CC(C)C(C1(C(O1)(C(=O)N)C(=O)OC)C)O |
同义词 |
1-CARBAMOYL-2,4-DIMETHYL-1,2-EPOXY-3-HYDROXY-1-(METHOXYCARBONYL)PENTANE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




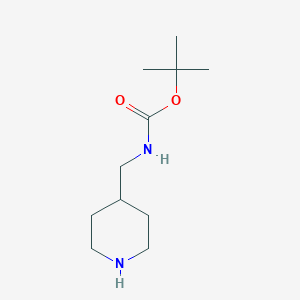
![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)
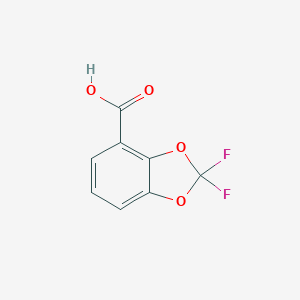
![Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)](/img/structure/B139107.png)
